molecular formula C10H12Cl2O3S B13494162 3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride

3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride

Cat. No.: B13494162
M. Wt: 283.17 g/mol
InChI Key: WCOLVXRIGIJEGA-UHFFFAOYSA-N
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Description

3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C10H12Cl2O3S. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-chlorophenol with 2-methylpropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch or continuous processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions under certain conditions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It may serve as a precursor in the synthesis of medicinal compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to introduce the sulfonyl group into target molecules.

Comparison with Similar Compounds

Similar compounds to 3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride include:

    3-(2-Chlorophenoxy)propane-1-sulfonyl chloride: This compound has a similar structure but lacks the methyl group on the propane chain.

    2-(2-Chlorophenoxy)acetyl chloride: This compound has an acetyl chloride group instead of a sulfonyl chloride group.

The uniqueness of this compound lies in its specific reactivity and the presence of both the chlorophenoxy and sulfonyl chloride functional groups, which make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H12Cl2O3S

Molecular Weight

283.17 g/mol

IUPAC Name

3-(2-chlorophenoxy)-2-methylpropane-1-sulfonyl chloride

InChI

InChI=1S/C10H12Cl2O3S/c1-8(7-16(12,13)14)6-15-10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3

InChI Key

WCOLVXRIGIJEGA-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1Cl)CS(=O)(=O)Cl

Origin of Product

United States

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